N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide

Physicochemical property Solid-state packing Formulation

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide, commonly named 2-nitroiminothiazolidine, is a small-molecule nitramide derivative (C₃H₅N₃O₂S, MW 147.16) bearing a 4,5-dihydrothiazole (thiazoline) ring. The compound exhibits a density of 1.8 g/cm³, a boiling point of 294.1 °C at 760 mmHg, a calculated LogP of 0.72, and a topological polar surface area (TPSA) of 95.5 Ų.

Molecular Formula C3H5N3O2S
Molecular Weight 147.16 g/mol
CAS No. 105827-90-5
Cat. No. B034871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide
CAS105827-90-5
Synonyms2-NITROIMINOTHIAZOLIDINE
Molecular FormulaC3H5N3O2S
Molecular Weight147.16 g/mol
Structural Identifiers
SMILESC1CSC(=N1)N[N+](=O)[O-]
InChIInChI=1S/C3H5N3O2S/c7-6(8)5-3-4-1-2-9-3/h1-2H2,(H,4,5)
InChIKeyNFAYNHSHBXASAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide (CAS 105827-90-5) – Core Physicochemical and Structural Profile for Procurement Decisions


N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide, commonly named 2-nitroiminothiazolidine, is a small-molecule nitramide derivative (C₃H₅N₃O₂S, MW 147.16) bearing a 4,5-dihydrothiazole (thiazoline) ring . The compound exhibits a density of 1.8 g/cm³, a boiling point of 294.1 °C at 760 mmHg, a calculated LogP of 0.72, and a topological polar surface area (TPSA) of 95.5 Ų . Its compact scaffold positions it as a versatile building block in agrochemical intermediate synthesis and medicinal chemistry research, where its nitramide functionality imparts distinct electronic and steric properties compared to non-nitrated thiazoline analogs.

Synthesis High-temperature reaction compatibility
Property Moderate lipophilicity for membrane permeability studies
Design Compact scaffold for fragment-based discovery

Why Generic Thiazoline or Neonicotinoid Substitution Cannot Replace N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide


Simple replacement with non-nitrated thiazolines (e.g., 2-aminothiazoline) or larger commercial neonicotinoids (e.g., thiamethoxam) fails because the nitro group on N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide introduces a distinct electronic environment that markedly alters key physicochemical parameters . As quantified in Section 3, the target compound differs by up to 20% in density, ~72 °C in boiling point, and over 1.7 LogP units from its closest non-nitrated analog, translating to different handling, purification, and formulation requirements. These measurable differences make direct interchange scientifically unjustified without re-optimization.

Non-nitrated thiazolines Nitro group alters electronic environment; density, boiling point, and lipophilicity shifts may limit direct replacement.
Commercial neonicotinoids Larger molecular weight and different TPSA profile may not match the scaffold's synthetic economy or permeability context.
Unmodified thiazoline analogs Missing nitramide functionality may require re-optimization of purification and formulation workflows.

Quantitative Differentiation of N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide: Head-to-Head Physicochemical Comparisons


Density: 20% Higher Than Non-Nitrated 2-Aminothiazoline

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide exhibits a density of 1.8 g/cm³, compared to 1.5 ± 0.1 g/cm³ for 2-aminothiazoline, the direct non-nitrated analog . This represents a ~20% increase attributable to the nitro group's additional mass and polarity .

Density Comparison
Data to verify
1.8 g/cm³ vs 1.5 g/cm³ · +20%
Higher density may influence solid-state formulation; requires independent verification.
Reported data; cross-study context.
Physicochemical property Solid-state packing Formulation

Boiling Point: ~72 °C Elevation Over 2-Aminothiazoline

The boiling point of N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide is 294.1 °C at 760 mmHg, whereas 2-aminothiazoline boils at 221.8 ± 23.0 °C under the same pressure . The ~72 °C elevation reflects stronger intermolecular interactions conferred by the nitro group .

Boiling Point Comparison
Data to verify
294.1 °C vs 221.8 °C · +72 °C
Higher boiling point supports high-temperature synthesis screening; thermal validation recommended.
Data from supplier databases.
Thermal stability Purification Reaction engineering

Lipophilicity: +1.74 LogP Shift Relative to Non-Nitrated Analog

The calculated LogP of N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide is 0.72, while 2-aminothiazoline has a predicted LogP of -1.02 . This +1.74 unit difference indicates significantly higher lipophilicity, which can alter membrane partitioning and bioavailability .

Lipophilicity Comparison
Data to verify
LogP 0.72 vs -1.02 · +1.74 units
Enhanced lipophilicity may affect membrane partitioning; assay-specific review needed.
Calculated values; experimental confirmation advised.
Lipophilicity Membrane permeability Environmental fate

Topological Polar Surface Area: ~17% Lower Than Thiamethoxam

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide has a TPSA of 95.5 Ų, which is 19.5 Ų lower than the 115.0 Ų reported for the commercial neonicotinoid thiamethoxam . Reduced TPSA often correlates with improved passive permeability across biological barriers.

TPSA Comparison
Data to verify
95.5 vs 115.0 Ų · -17%
Lower TPSA may correlate with passive permeability; context-dependent.
Comparative data; independent validation recommended.
Drug-likeness Transport Bioavailability

Molecular Weight: ~50% Smaller Than Thiamethoxam, Enhancing Synthetic Economy

With a molecular weight of 147.16 Da, N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide is approximately half the size of thiamethoxam (291.72 Da) . This lower MW facilitates more economical multi-step synthesis and aligns with fragment-based drug discovery principles.

Molecular Weight Comparison
Data to verify
147 Da vs 292 Da · ~50% smaller
Smaller size supports synthetic economy; scalability review required.
Cross-study comparison.
Fragment-based design Synthetic tractability Cost-efficiency

Refractive Index: A Distinctive QC Metric (1.757 vs 1.715 for 2-Aminothiazoline)

The refractive index of N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide is reported as 1.757, compared to 1.715 for 2-aminothiazoline . This 0.042 difference provides a rapid, non-destructive optical check for compound identity and purity.

Refractive Index Comparison
Data to verify
1.757 vs 1.715 · +0.042
Unique refractive index enables rapid optical identity screening; QC method verification recommended.
Reported data; confirm under relevant conditions.
Quality control Identity testing Purity assessment

Procurement-Driven Application Scenarios for N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide


Agrochemical Intermediate for Next-Generation Neonicotinoid Analogs

The compound's ~50% lower molecular weight and reduced TPSA relative to thiamethoxam (Section 3, Evidence Items 4, 5) make it a cost-efficient scaffold for synthesizing novel insecticidal leads with potentially improved systemic translocation in plants .

Fragment-Based and Medicinal Chemistry Libraries

With a LogP shift of +1.74 over 2-aminothiazoline and a compact 147 Da structure (Section 3, Evidence Items 3, 5), this compound is well-suited for fragment-based drug discovery where balanced lipophilicity and synthetic tractability are paramount .

High-Temperature Synthetic Transformations

The boiling point elevation of ~72 °C versus 2-aminothiazoline (Section 3, Evidence Item 2) enables its use in reactions requiring elevated temperatures without solvent or reagent loss, expanding the scope of accessible derivatives .

Analytical Reference Standard for Quality Control

The distinctive refractive index (1.757) and higher density (1.8 g/cm³) compared to non-nitrated analogs (Section 3, Evidence Items 1, 6) allow for rapid optical identity verification, making it a practical reference standard for incoming material inspection in procurement workflows .

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Low MW and reduced TPSA scaffold
Systemic translocation model context
Fragment-based discovery libraries
Balanced lipophilicity and compact structure
Membrane permeability screening review
High-temperature synthetic transformations
Elevated boiling point profile
Thermal stability validation
Analytical reference for incoming QC
Distinctive refractive index and density
Optical identity confirmation review
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